Methyl 2,3-dimethyl-1H-indole-5-carboxylate

描述

Structural Classification and Nomenclature

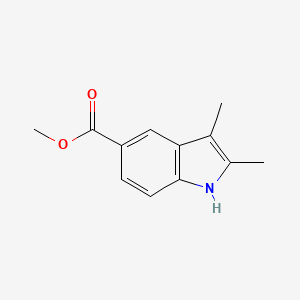

Methyl 2,3-dimethyl-1H-indole-5-carboxylate belongs to the class of indole carboxylate esters, specifically categorized as a substituted indole derivative with ester functionality. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise positioning of substituents on the indole core structure. The compound bears the Chemical Abstracts Service registry number 21987-27-9, which serves as its unique identifier in chemical databases and literature. The molecular structure consists of a fused benzene-pyrrole ring system characteristic of indoles, with two methyl groups attached to the pyrrole ring at positions 2 and 3, and a methyl ester group (-COOCH3) attached to the benzene ring at position 5. This specific substitution pattern creates a compound with distinct steric and electronic properties compared to unsubstituted indole or other indole derivatives.

The structural formula can be represented as C12H13NO2, indicating the presence of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The compound's three-dimensional structure features a planar indole ring system with the methyl substituents extending from the plane, while the ester group maintains coplanarity with the aromatic system. This configuration influences both the compound's physical properties and its chemical reactivity patterns.

Historical Context in Indole Chemistry

The development of indole chemistry traces back to the late 19th century with the pioneering work of Emil Fischer, who established the Fischer indole synthesis in 1883. This foundational reaction provided a systematic approach to constructing indole ring systems from phenylhydrazines and carbonyl compounds under acidic conditions. The historical significance of Fischer's work cannot be overstated, as it opened pathways for the synthesis of numerous indole derivatives, including compounds like this compound. The Fischer indole synthesis involves the formation of phenylhydrazones followed by cyclization under acidic conditions, ultimately producing the characteristic fused ring system of indoles.

The evolution of indole chemistry throughout the 20th century saw the development of alternative synthetic methodologies, including the Japp-Klingemann indole synthesis, which has been specifically applied to the preparation of indole-5-carboxylic acid derivatives. Research documented in scientific literature demonstrates that the Japp-Klingemann procedure can be effectively employed for constructing indole systems with carboxylic acid functionality at the 5-position, providing access to compounds that can subsequently be converted to their corresponding methyl esters. This synthetic approach involves the diazotization of 4-aminobenzoic acid followed by reaction with cyclohexanone derivatives and subsequent cyclization to form the indole ring system.

The historical context of this compound synthesis is intertwined with advances in esterification chemistry and the development of protecting group strategies in organic synthesis. The methyl ester functionality serves both as a protecting group for the carboxylic acid and as a means of modifying the compound's physical and chemical properties. The specific substitution pattern with methyl groups at positions 2 and 3 represents a particular subset of indole chemistry that has gained attention due to the unique electronic and steric effects these substituents impart to the molecule.

Significance in Heterocyclic Chemistry

Heterocyclic chemistry represents one of the most important branches of organic chemistry, with heterocyclic compounds constituting more than half of all known organic compounds. The significance of indole derivatives, including this compound, within this field stems from their prevalence in natural products, pharmaceuticals, and synthetic materials. Nitrogen-containing heterocycles, such as indoles, are particularly significant because they appear in 59% of United States Food and Drug Administration-approved drugs, highlighting their importance in medicinal chemistry applications.

The indole ring system belongs to the class of benzofused five-membered heterocycles, which represents one of the major families of organic heterocycles. These compounds are characterized by their aromatic stability and unique electronic properties resulting from the fusion of benzene and pyrrole rings. The specific case of this compound exemplifies how strategic substitution can modify the properties of the parent indole structure while maintaining the fundamental characteristics that make indoles valuable in chemical research and applications.

Research in heterocyclic chemistry has demonstrated that the positioning and nature of substituents on indole rings significantly influence both chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 3 in this compound creates steric hindrance that can affect the compound's interaction with various reagents and biological targets. Additionally, the electron-donating nature of methyl groups alters the electronic distribution within the indole ring system, potentially affecting the compound's chemical behavior in various reactions.

The ester functionality at position 5 adds another dimension to the compound's significance in heterocyclic chemistry. Ester groups serve as versatile synthetic handles that can be manipulated through various chemical transformations, including hydrolysis to carboxylic acids, reduction to alcohols, or conversion to amides. This versatility makes this compound a valuable intermediate in synthetic chemistry, particularly in the preparation of more complex indole-containing molecules.

Position Within Indole Derivative Family

This compound occupies a specific niche within the broader family of indole derivatives, characterized by its unique substitution pattern and functional group positioning. The indole derivative family encompasses a vast array of compounds ranging from simple methylated indoles to complex natural products and synthetic pharmaceuticals. Within this family, compounds can be classified based on the nature and position of their substituents, with this compound representing the intersection of several important structural motifs.

The compound's relationship to other indole derivatives can be understood through comparison with structurally related molecules. For instance, the parent compound 2,3-dimethylindole shares the same substitution pattern on the pyrrole ring but lacks the ester functionality. Conversely, methyl indole-5-carboxylate contains the same ester group and position but lacks the methyl substituents on the pyrrole ring. This structural comparison highlights how this compound combines features from multiple indole subfamilies.

The position of this compound within the indole derivative family is further defined by its synthetic accessibility and utility as a building block for more complex structures. Research has shown that indole-5-carboxylic acid derivatives can be prepared through various synthetic routes, including modifications of the Fischer indole synthesis and the Japp-Klingemann procedure. The specific substitution pattern found in this compound makes it accessible through these established synthetic methodologies while providing a platform for further chemical elaboration.

| Compound Type | Key Features | Relationship to Target Compound |

|---|---|---|

| Simple Indoles | Basic indole ring system | Structural foundation |

| Methylated Indoles | Methyl substituents on indole ring | Shares 2,3-dimethyl substitution pattern |

| Indole Carboxylates | Ester or acid functionality | Shares 5-carboxylate group |

| Complex Indole Alkaloids | Multiple functional groups and rings | Represents simpler structural analog |

The compound's position within the indole derivative family also relates to its potential as a pharmacophore element. The indole ring system is recognized as an important pharmacophore in medicinal chemistry, appearing in numerous bioactive compounds. The specific substitution pattern in this compound provides a framework for structure-activity relationship studies and the development of new bioactive molecules. The combination of electron-donating methyl groups and the electron-withdrawing ester functionality creates a compound with balanced electronic properties that may be favorable for various biological interactions.

属性

IUPAC Name |

methyl 2,3-dimethyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-8(2)13-11-5-4-9(6-10(7)11)12(14)15-3/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVUZOSPLNRNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462987 | |

| Record name | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21987-27-9 | |

| Record name | 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core . For instance, the reaction of 2,3-dimethylphenylhydrazine with ethyl pyruvate in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as methanesulfonic acid are commonly used in these processes .

化学反应分析

Ester Hydrolysis and Functional Group Transformations

The methyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

- Hydrolysis to Carboxylic Acid :

Reaction of the ester with sulfuric acid in methanol under reflux conditions produces 2,3-dimethyl-1H-indole-5-carboxylic acid in 81% yield .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester Hydrolysis | H₂SO₄, MeOH, reflux | 2,3-Dimethyl-1H-indole-5-carboxylic acid | 81% |

- Aminolysis :

Treatment with aqueous ammonia at 50°C for 48 hours converts the ester into 2,3-dimethyl-1H-indole-5-carboxamide (73% yield) .

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution, primarily at positions activated by electron-donating methyl groups.

Nitration

Nitration introduces a nitro group at the 6-position due to steric and electronic effects of the 2,3-dimethyl substituents:

- Conditions : Nitric acid in sulfuric acid at 0°C .

- Product : 6-Nitro-2,3-dimethyl-1H-indole-5-carboxylate (82% yield) .

Bromination

Bromination occurs at the 4-position using N-bromosuccinimide (NBS) under radical-initiated conditions:

- Conditions : NBS, AIBN, CCl₄, reflux .

- Product : 4-Bromo-2,3-dimethyl-1H-indole-5-carboxylate (75% yield) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | 82% | |

| Bromination | NBS, AIBN, CCl₄ | 4-Bromo derivative | 75% |

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

- Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

- Product : 5-(Hydroxymethyl)-2,3-dimethyl-1H-indole (93% yield) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF | 5-(Hydroxymethyl) derivative | 93% |

Cross-Coupling Reactions

The indole core participates in palladium-catalyzed cross-coupling reactions. For example:

- Heck Reaction : Coupling with alkenes using rhodium catalysts under electrochemical conditions forms pyranoindole derivatives .

- Suzuki-Miyaura Coupling : Reaction with aryl boronic acids yields biaryl-substituted indoles .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Heck Reaction | Rh catalyst, electrochemical | Pyrano[3,4-b]indol-1(9H)-one | 68% |

Functionalization at the Nitrogen

The indole nitrogen (position 1) can be alkylated under strongly basic conditions:

科学研究应用

Methyl 2,3-dimethyl-1H-indole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of Methyl 2,3-dimethyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain protein kinases or interact with DNA, affecting cellular processes .

相似化合物的比较

(a) Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

- Molecular Formula: C₁₃H₁₅NO₂

- Key Differences : Substitution of the methyl ester with an ethyl ester increases lipophilicity and molecular weight (217.27 g/mol vs. 203.24 g/mol).

- Synthetic Utility : Used as an intermediate in N-alkylation reactions (e.g., with 2,4-difluorobenzyl bromide) to generate derivatives for pharmaceutical research .

(b) Ethyl-5-fluoroindole-2-carboxylate Derivatives

- Example : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Molecular Formula : C₂₂H₁₆FN₂O₂

- The ethyl ester at the 2-position contrasts with the methyl ester at the 5-position in the target compound.

(c) 2,3-Dimethyl-1H-indole-5-carboxylic Acid

(d) Allyl 2,3-dimethyl-1H-indole-5-carboxylate

- Key Differences : The allyl ester introduces unsaturation, enabling further functionalization (e.g., Michael additions). This contrasts with the chemically inert methyl ester in the target compound .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Purity |

|---|---|---|---|

| Methyl 2,3-dimethyl-1H-indole-5-carboxylate | 203.24 | Not reported | 95–97% |

| 2,3-Dimethyl-1H-indole-5-carboxylic acid | 189.21 | Not reported | 97% |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 359.12 | 249–250 | >98% |

- Notable Trends: Fluorination and aromatic substitution (e.g., benzophenone in ) increase molecular weight and melting points. Ester-to-acid conversion reduces molecular weight but enhances polarity .

生物活性

Methyl 2,3-dimethyl-1H-indole-5-carboxylate (MDI) is a compound belonging to the indole family, which is known for its significant biological activities and pharmacological relevance. This article provides a comprehensive overview of the biological activity of MDI, including its mechanisms of action, potential therapeutic applications, and comparison with similar compounds.

Chemical Structure and Properties

MDI is characterized by an indole core structure with methyl groups at the 2 and 3 positions and a carboxylate ester group at the 5 position. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other indole derivatives.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | Similar indole structure but with an ethyl group | Different ester functionality |

| Methyl indole-5-carboxylate | Lacks additional methyl groups | Simpler structure with potentially different activity |

| Methyl 1H-indole-3-carboxylic acid | Indole structure with a carboxylic acid | Different position of functional groups |

The biological activity of MDI is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. The indole moiety facilitates binding to specific proteins, influencing biochemical pathways such as apoptosis and cell proliferation.

Key Mechanisms:

- Enzyme Inhibition : MDI may inhibit enzymes involved in inflammatory responses, contributing to its anti-inflammatory properties.

- Anticancer Activity : Research indicates that MDI exhibits cytotoxic effects against several cancer cell lines, potentially through mechanisms such as apoptosis induction and modulation of signaling pathways associated with cancer cell survival .

- Neuroprotective Effects : The compound has been linked to neuroprotective activities, possibly through the modulation of neurotransmitter systems.

Anticancer Properties

MDI has demonstrated significant cytotoxicity against various cancer cell lines. Studies have shown that it can inhibit the growth of cancer cells through multiple mechanisms:

- Colony Formation Assays : These assays have indicated that MDI can reduce the ability of cancer cells to form colonies, suggesting its potential as an anticancer agent .

- Apoptosis Induction : MDI has been shown to activate caspases in cancer cells, leading to programmed cell death .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation in models of acute and chronic inflammatory diseases. The mechanism involves modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .

Antimicrobial Activity

MDI exhibits antimicrobial properties against various bacterial strains. Studies have indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies revealed that MDI exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and colon cancer models. The compound was more effective than some conventional chemotherapeutics in certain assays.

-

Anti-inflammatory Action :

- A study demonstrated that MDI significantly reduced the levels of TNF-alpha and IL-6 in a mouse model of inflammation, indicating its potential as a therapeutic agent for inflammatory diseases.

-

Antimicrobial Efficacy :

- In antimicrobial susceptibility tests, MDI showed superior inhibitory effects compared to standard antibiotics against Gram-positive and Gram-negative bacteria.

常见问题

Basic: What are the common synthetic routes for Methyl 2,3-dimethyl-1H-indole-5-carboxylate?

This compound is typically synthesized via esterification of indole-5-carboxylic acid derivatives. A key method involves reacting 5-carboxyindole precursors with methanol under acidic or catalytic conditions. For example, methyl esters are often prepared using thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as catalysts in methanol . Regioselective alkylation at the indole nitrogen (N1) and C2/C3 positions can be achieved using alkyl halides or dimethyl sulfoxide (DMSO)-based methylating agents under controlled conditions .

Methodological Tip : Optimize reaction temperature (60–80°C) and stoichiometry (1:3 molar ratio of acid to methanol) to minimize side products. Confirm purity via HPLC (>95%, as in ).

Basic: What spectroscopic techniques are used to characterize this compound?

Standard characterization includes:

- NMR : ¹H and ¹³C NMR to confirm methyl ester (δ ~3.8–4.0 ppm for COOCH₃), indole protons (δ ~7.0–8.5 ppm), and dimethyl substituents (δ ~2.5 ppm for CH₃ groups) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (C₁₂H₁₃NO₂, [M+H]⁺ = 204.10) .

- X-ray Crystallography : For solid-state structure determination, SHELX and ORTEP-III are widely used for refinement and visualization (e.g., handling twinning or high-resolution data) .

Advanced: How does regioselectivity impact the synthesis of methyl-substituted indole derivatives?

Regioselectivity in methylation is influenced by steric and electronic factors. For example, methylation at N1 (indole nitrogen) requires protection of the carboxylate group to avoid competing reactions. C2/C3 dimethylation can be controlled using bulky bases (e.g., LDA) to direct deprotonation at specific positions . Contradictions in reported yields often arise from solvent polarity (e.g., DMF vs. THF) and temperature gradients during alkylation .

Resolution Strategy : Use kinetic vs. thermodynamic control experiments to isolate intermediates. Monitor via TLC and adjust reaction time (2–6 hours) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

X-ray crystallography with SHELXL refinement is critical for resolving ambiguities in substituent positioning (e.g., distinguishing C2 vs. C3 methyl groups). Challenges include:

- Twinning : Common in indole derivatives; use HKLF 5 format in SHELXL for twin refinement .

- Disorder : Apply PART and SUMP instructions to model disordered methyl groups .

- Validation : Cross-check with ORTEP-III for thermal ellipsoid visualization and PLATON for symmetry checks .

Basic: What are the recommended storage conditions for this compound?

Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis of the ester group. Use amber vials to avoid photodegradation . Purity degradation (>2% over 6 months) can occur if exposed to humidity; validate stability via periodic HPLC analysis .

Advanced: How do structural modifications influence pharmacological activity in related indole derivatives?

Modifications at C5 (carboxylate vs. cyano groups) and N1 (alkyl vs. aryl substituents) significantly alter bioactivity. For example:

- C5 Carboxylate : Enhances hydrogen bonding with target proteins (e.g., kinase inhibitors) .

- C2/C3 Dimethyl : Increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration .

- Contradictions : Some studies report antagonistic effects for methylated vs. hydroxylated analogs, likely due to steric hindrance at binding sites .

Experimental Design : Perform comparative SAR using in silico docking (AutoDock Vina) followed by in vitro assays (IC₅₀ measurements) .

Advanced: How to address discrepancies in reported melting points or spectral data?

Discrepancies often arise from polymorphic forms or impurities. For example:

- Melting Point : Reported mp ranges (208–210°C for indole-5-carboxylic acid vs. 232–234°C for its methyl ester ) reflect purity differences.

- Spectral Data : Compare with databases (SciFinder, Reaxys) and replicate under standardized conditions (e.g., DMSO-d₆ for NMR).

Resolution : Recrystallize from ethanol/water mixtures and characterize via DSC for polymorph identification .

Basic: What safety precautions are required when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods .

- Spill Response : Neutralize with sodium bicarbonate (for acidic byproducts) and adsorb with vermiculite .

- Waste Disposal : Incinerate via licensed hazardous waste facilities .

Advanced: What computational methods predict the reactivity of methyl-substituted indoles?

- DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (FMOs) and predict sites for electrophilic attack (e.g., C3 vs. C5 positions) .

- MD Simulations : GROMACS can assess solvation effects on ester hydrolysis rates .

Advanced: How to optimize synthetic yields for scale-up?

- Catalysis : Switch from homogeneous (H₂SO₄) to heterogeneous catalysts (Amberlyst-15) for easier recovery .

- Process Control : Use flow chemistry to maintain consistent temperature and mixing (residence time: 30–60 seconds) .

- Yield Analysis : Track via inline FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。